Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-
CAS No.:
Cat. No.: VC16247659
Molecular Formula: C19H18ClN5O
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN5O |
|---|---|
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | [4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3 |
| Standard InChI Key | IBXRCAAROGWWHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, [4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone, systematically describes its architecture. Key structural features include:
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Pyrido[3,4-d]pyridazine moiety: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 4, and 6, substituted by chlorine at position 1.
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(3R)-3-Methylpiperazine: A six-membered ring with a methyl group at the stereogenic 3R position, influencing conformational stability.
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Phenylmethanone group: A carbonyl-linked phenyl ring, providing planar rigidity.
The molecular formula C₁₉H₁₈ClN₅O (molecular weight: 367.8 g/mol) underscores its moderate polarity and potential for intermolecular interactions. The stereochemistry at the piperazine’s 3R position is critical for biological activity, as enantiomeric forms may exhibit divergent binding affinities.
Synthesis and Manufacturing
Synthesizing this compound involves multi-step organic reactions, as outlined below:
Table 1: Hypothetical Synthesis Pathway
| Step | Reaction Type | Key Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Pyridazine ring formation | Cyclocondensation of diamines | Pyrido[3,4-d]pyridazine core |
| 2 | Chlorination | POCl₃, DMF (catalyst) | 1-Chloropyrido[3,4-d]pyridazin-4-yl |
| 3 | Piperazine synthesis | L-Proline derivative alkylation | (3R)-3-Methylpiperazine |
| 4 | Coupling reaction | Buchwald-Hartwig amination | Piperazine-pyridazine conjugate |
| 5 | Methanone introduction | Friedel-Crafts acylation | Final product |
The process demands precise control over stereochemistry, particularly during piperazine formation (Step 3), where asymmetric catalysis ensures the 3R configuration. Yield optimization remains challenging due to side reactions during heterocyclic coupling (Step 4).
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₈ClN₅O |
| Molecular weight | 367.8 g/mol |
| SMILES | CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4 |
| Solubility (predicted) | Low in H₂O; moderate in DMSO |
| LogP (estimated) | 2.8 |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest suitability for lipid-based drug formulations. Stability studies under varying pH and temperature conditions are pending.
Materials Science Applications
The compound’s conjugated π-system and electron-deficient pyridazine ring suggest utility in:
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Organic semiconductors: As electron-transport layers in OLEDs.
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Coordination polymers: Chlorine and nitrogen atoms could serve as ligands for metal-organic frameworks (MOFs).
Future Research Directions
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Stereoselective synthesis optimization to improve yields.
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In vitro screening against cancer cell lines and microbial pathogens.
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Computational modeling of binding interactions with biological targets.
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Material characterization (e.g., XRD, DSC) to assess thermal stability.
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